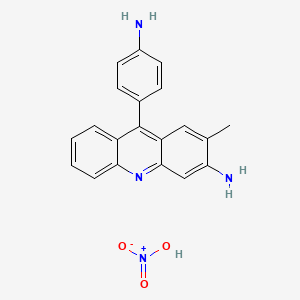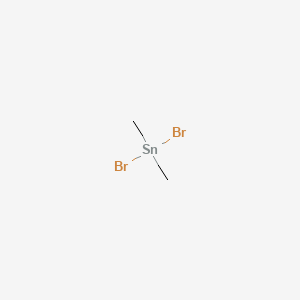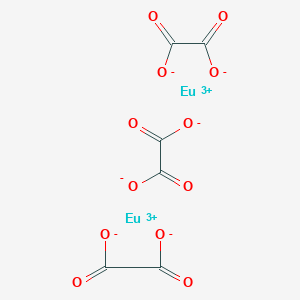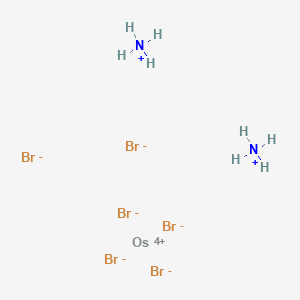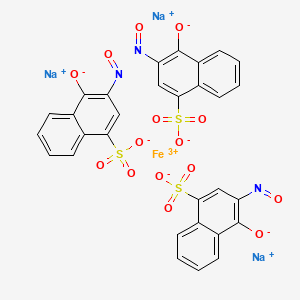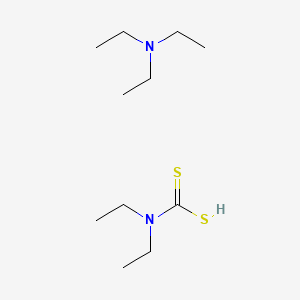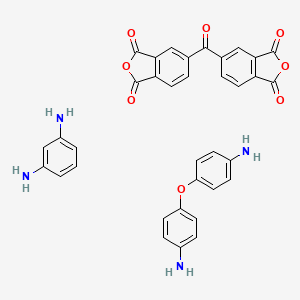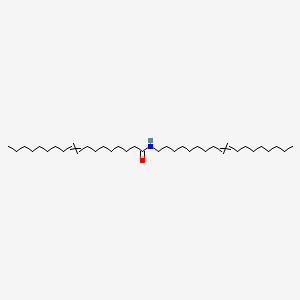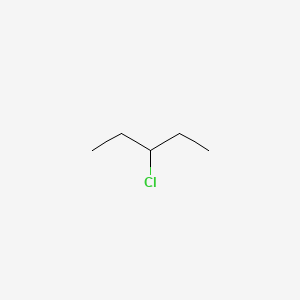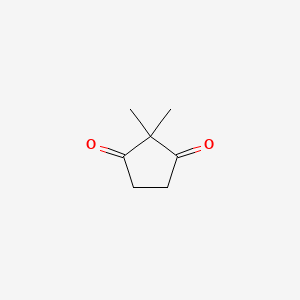
3-Benzylhypoxanthine
Übersicht
Beschreibung
3-Benzylhypoxanthine (3-BHX) is an important compound in the field of biochemistry and physiology. It is a derivative of hypoxanthine, an important purine base found in the genetic material of all living organisms. 3-BHX has been extensively studied for its wide range of biochemical and physiological effects, as well as its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modification
- 3-Benzylhypoxanthine derivatives have been a focus in synthetic chemistry. For example, selective N-7 alkylation of 3-methylhypoxanthine has been explored for the synthesis of compounds like malonganenone J (Chamgordani, Paulsen, & Gundersen, 2016). These derivatives are significant for their potential applications in creating new compounds with specific properties.
Pharmacological Research
- Research has been conducted on the biological activities of 3-benzylhypoxanthine derivatives, especially those with potential therapeutic applications. For instance, certain 7-substituted 3-benzyl-8-propylxanthines have been investigated for their diuretic and hypoglycemic activities, which could be beneficial in treating metabolic syndrome pathologies (Mykhalchenko, Aleksandrova, Shkoda, & Pruglo, 2019).
Antimicrobial and Diuretic Activities
- Studies have also been conducted on the synthesis and evaluation of 3-benzylhypoxanthine derivatives for antimicrobial and diuretic activities (Aleksandrova, Mykhalchenko, Shkoda, & Vasyliev, 2021). This highlights the broad spectrum of potential medicinal applications of these compounds.
Adenosine Receptor Interactions
- Methylxanthines, including 3-benzylhypoxanthine derivatives, have been studied for their interactions with adenosine receptors (Snyder, Katims, Annau, Bruns, & Daly, 1981). These interactions are crucial for understanding the pharmacological effects of these compounds, including their potential as central nervous system stimulants or depressants.
Antitumor and Antiviral Applications
- Some 3-benzylhypoxanthine derivatives have been evaluated for their antitumor properties, as seen in studies of DNA cleavage by antitumor agents like 3-amino-1,2,4-benzotriazine 1,4-dioxide (Daniels & Gates, 1996). Additionally, the potential use of theophylline (a methylxanthine derivative) in COVID-19 treatment has been explored through computational studies (Montaño et al., 2022).
Eigenschaften
IUPAC Name |
3-benzyl-7H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c17-12-10-11(14-7-13-10)16(8-15-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUJRAOXOXPOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=O)C3=C2N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290699 | |
| Record name | 3-Benzylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylhypoxanthine | |
CAS RN |
3649-39-6 | |
| Record name | NSC70426 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Benzylhypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



